molecular formula C20H18FNO3 B14988771 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Cat. No.: B14988771
M. Wt: 339.4 g/mol
InChI Key: IDFBEFKEIGCBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorobenzyl group, a furan-2-ylmethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine, furan-2-ylmethanol, and phenoxyacetic acid.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, such as

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling Up: Adapting the laboratory-scale synthesis to larger reactors and optimizing reaction conditions.

    Continuous Flow Chemistry: Using continuous flow reactors to improve reaction efficiency and safety.

    Green Chemistry Approaches: Implementing environmentally friendly methods to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces and modulating their activity.

    Pathway Modulation: Affecting cellular signaling pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2-fluorobenzyl)-N-(thiophen-2-ylmethyl)-2-phenoxyacetamide: Similar structure with a thiophene ring instead of furan.

    N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenylacetamide: Similar structure with a phenyl group instead of phenoxy.

Uniqueness

The uniqueness of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets.

Biological Activity

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 874192-35-5
  • Molecular Formula : C23_{23}H24_{24}FNO3_3
  • Molecular Weight : 381.4 g/mol

Structural Characteristics

The compound features a furan ring and a phenoxyacetamide moiety, contributing to its potential interactions with biological targets. The presence of a fluorine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.

Research indicates that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose metabolism. Inhibition of PTP1B has been linked to improved insulin sensitivity and glucose homeostasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PTP1B. The half-maximal inhibitory concentration (IC50_{50}) values were found to be in the low micromolar range, indicating potent activity .

Table 1: Inhibitory Activity of this compound on PTP1B

CompoundIC50_{50} (µM)
This compound0.92
Standard Inhibitor0.68

Animal Studies

Animal models have shown promising results regarding the metabolic effects of this compound. In diabetic rat models, administration of this compound resulted in improved glucose tolerance and reduced serum lipid levels. These findings suggest that the compound may have therapeutic potential for managing diabetes .

Case Study: Effects on Diabetic Rats

In a controlled study, diabetic rats treated with this compound exhibited:

  • Reduced Blood Glucose Levels : Significant decrease in fasting blood glucose.
  • Improved Insulin Sensitivity : Enhanced response to insulin administration.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to establish long-term safety and potential side effects.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C20H18FNO3/c21-19-11-5-4-7-16(19)13-22(14-18-10-6-12-24-18)20(23)15-25-17-8-2-1-3-9-17/h1-12H,13-15H2

InChI Key

IDFBEFKEIGCBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.